Bicifadine hydrochloride

Overview

Description

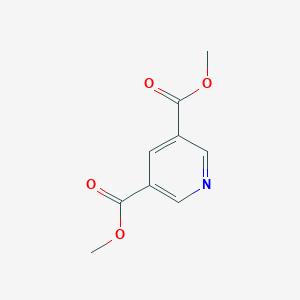

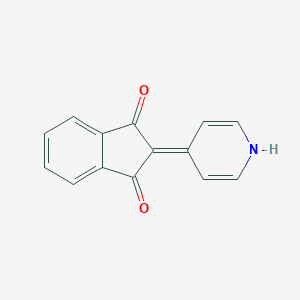

Bicifadine Hydrochloride, also known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a nonopioid analgesic compound. It functions as an inhibitor of norepinephrine and serotonin transporters and also acts as an NMDA antagonist . Initially discovered at American Cyanamid, it was later licensed to DOV Pharmaceutical for further development .

Safety and Hazards

Future Directions

While current evidence does not yet support routine use of any one specific antidepressant for treatment of acute, or prevention of chronic, postsurgical pain, limitations in available trials are such that one cannot yet rule out the possibility that one or more antidepressant drugs may provide benefit in specific populations . Therefore, future larger trials should explore optimal dosing and duration of antidepressant treatment, procedure specificity, safety evaluation, and assessment of movement-evoked pain .

Mechanism of Action

Target of Action

Bicifadine hydrochloride is a nonopioid analgesic . Its primary targets are the norepinephrine and serotonin transporters . These transport proteins play a crucial role in terminating the physiological actions of the two biogenic amines, norepinephrine and serotonin .

Mode of Action

This compound acts by inhibiting the norepinephrine and serotonin transporters . This inhibition enhances and prolongs the actions of norepinephrine and serotonin . It is also an NMDA antagonist . The exact mechanism of how bicifadine’s analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions is still under investigation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the norepinephrine and serotonin neurotransmitter systems . By inhibiting the transport proteins, bicifadine prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced signal transmission .

Pharmacokinetics

It is known that the primary enzymes responsible for the metabolism of bicifadine in humans are mao-b and cyp2d6 .

Result of Action

The molecular and cellular effects of bicifadine’s action primarily involve the enhancement and prolongation of norepinephrine and serotonin actions . This leads to increased neurotransmission, which is believed to contribute to its analgesic effects .

Biochemical Analysis

Biochemical Properties

Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows this compound to enhance and prolong the actions of norepinephrine and serotonin .

Cellular Effects

The primary cellular effect of this compound is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines

Molecular Mechanism

The molecular mechanism of this compound primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows this compound to enhance and prolong the actions of these neurotransmitters .

Temporal Effects in Laboratory Settings

It is known that this compound is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain

Metabolic Pathways

The primary enzymes responsible for the metabolism of this compound in humans are MAO-B and CYP2D6

Transport and Distribution

It is known that this compound is well absorbed in all species tested

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicifadine Hydrochloride can be synthesized from 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-, (1R,5S)-. One of the methods involves the reaction of the HCl salt with thionyl chloride in ethyl acetate at low temperatures, followed by the addition of ammonium hydroxide . The resulting product is then crystallized from ethyl acetate and hydrochloric acid in isopropyl alcohol to yield this compound with high purity .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the initial reactions and crystallization steps, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bicifadine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and solubility.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Bicifadine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the effects of norepinephrine and serotonin reuptake inhibition.

Biology: Research focuses on its effects on neurotransmitter systems and potential therapeutic applications.

Comparison with Similar Compounds

Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.

Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.

Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.

Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .

Properties

IUPAC Name |

1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZOPAFTLUOBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC2CNC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985128 | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66504-75-4 | |

| Record name | Bicifadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)